2,2,3,3,3-Pentafluoropropyl methacrylate

Catalog No.
S1892997
CAS No.
45115-53-5
M.F
C7H7F5O2
M. Wt
218.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,3-Pentafluoropropyl methacrylate

CAS Number

45115-53-5

Product Name

2,2,3,3,3-Pentafluoropropyl methacrylate

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2-methylprop-2-enoate

Molecular Formula

C7H7F5O2

Molecular Weight

218.12 g/mol

InChI

InChI=1S/C7H7F5O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3

InChI Key

CLISWDZSTWQFNX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(F)(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(F)(F)F)(F)F

Polymer Synthesis and Material Science

  • Fluorinated Polymers: 2,2,3,3,3-PFPM can be polymerized to form poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PFPMA) []. PFPMA possesses hydrophobic and oleophobic properties due to the presence of fluorine atoms, making it useful for research on water-repellent coatings, anti-fouling surfaces, and microfluidic devices [, ].
  • Specialty Materials: The incorporation of 2,2,3,3,3-PFPM into copolymers allows researchers to tailor material properties for specific applications. For instance, copolymers with styrene or acrylates can create thermally stable and chemically resistant materials for electronic components or lithography processes.

Surface Modification and Functionalization

  • Self-assembled monolayers (SAMs): 2,2,3,3,3-PFPM can be used to create well-defined SAMs on various substrates due to its ability to form covalent bonds with surfaces and its perfluorinated chain that provides a low surface energy []. SAMs are valuable tools for studying surface-molecule interactions and designing functional surfaces for biosensors, microarrays, and catalysis research [, ].
  • Biocompatible Materials: By introducing specific functional groups alongside the 2,2,3,3,3-PFPM moiety, researchers can develop biocompatible materials for medical applications. For example, 2,2,3,3,3-PFPM containing polymers can be investigated for drug delivery systems or cell culture scaffolds [].

2,2,3,3,3-Pentafluoropropyl methacrylate is an organic compound with the molecular formula C7_7H7_7F5_5O2_2. It features a methacrylate group, which is a common functional group in polymers and resins. The presence of five fluorine atoms on the propyl chain significantly enhances its chemical stability and alters its physical properties, making it valuable in various applications, particularly in the field of materials science. The compound appears as a clear, colorless liquid and is often stabilized with inhibitors like 4-tert-butylcatechol to prevent polymerization during storage .

  • Limited Information: Specific data on the toxicity, flammability, and reactivity of PFM is limited. However, as a general guideline, fluorinated compounds can be irritating to the skin, eyes, and respiratory system.
  • Precautions: It is advisable to handle PFM with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to the potential for irritation.
Typical of methacrylate compounds:

  • Polymerization: This compound readily polymerizes under heat or in the presence of radical initiators, forming poly(2,2,3,3,3-pentafluoropropyl methacrylate). This polymer exhibits unique properties due to the fluorinated side chains.
  • Esterification: It can react with alcohols to form esters, which can be useful in synthesizing various copolymers.
  • Nucleophilic Substitution: The fluorinated carbon atoms can participate in nucleophilic substitution reactions due to their electron-withdrawing nature.

These reactions make 2,2,3,3,3-pentafluoropropyl methacrylate a versatile building block in organic synthesis.

Several methods exist for synthesizing 2,2,3,3,3-pentafluoropropyl methacrylate:

  • Fluorination of Propylene: This involves the direct fluorination of propylene followed by esterification with methacrylic acid.
  • Radical Polymerization: Using radical initiators to induce polymerization of precursors containing fluorinated groups.
  • Transesterification: Reacting a fluorinated alcohol with methacrylic acid or its derivatives.

These methods allow for the tailored synthesis of the compound based on desired properties.

The unique properties of 2,2,3,3,3-pentafluoropropyl methacrylate lend it to various applications:

  • Coatings and Adhesives: Its chemical stability and resistance to solvents make it suitable for high-performance coatings.
  • Biomedical Materials: The compound can be used in drug delivery systems and tissue engineering due to its biocompatibility.
  • Fluorinated Polymers: It serves as a monomer in producing specialized polymers with enhanced thermal and chemical resistance.

Interaction studies involving 2,2,3,3,3-pentafluoropropyl methacrylate typically focus on its compatibility with other materials and its performance in polymer blends. Research indicates that polymers derived from this compound exhibit improved mechanical properties when blended with other fluorinated or non-fluorinated polymers. Additionally, studies on its interaction with biological systems are ongoing to assess its safety and efficacy in biomedical applications.

Several compounds share structural similarities with 2,2,3,3,3-pentafluoropropyl methacrylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Perfluoro-1-octeneC8_8F16_16Used in coatings; exhibits low surface energy.
Trifluoroethyl methacrylateC5_5H5_5F3_3O_2Lower fluorine content; used in similar applications but less stable.
Perfluorobutyl acrylateC6_6H7_7F9_9O_2Higher reactivity; used in polymer synthesis but less resistant than pentafluoropropyl derivatives.

Uniqueness

The uniqueness of 2,2,3,3,3-pentafluoropropyl methacrylate lies in its high degree of fluorination combined with a methacrylate group. This combination provides exceptional chemical stability and unique physical properties compared to less fluorinated analogs. Its ability to form stable polymers that resist degradation under harsh conditions makes it particularly valuable in industrial applications.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

45115-53-5

Wikipedia

1H,1H-Pentafluoropropyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester: INACTIVE

Dates

Modify: 2023-08-16

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